
N-(2-cyanobutan-2-yl)-4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-cyanobutan-2-yl)-4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzamide, also known as BAY 41-2272, is a chemical compound that has been widely studied for its potential therapeutic applications. This compound belongs to a class of drugs known as soluble guanylate cyclase (sGC) activators, which have been shown to have a variety of effects on the cardiovascular system and other physiological processes.
作用機序
The primary mechanism of action of N-(2-cyanobutan-2-yl)-4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzamide 41-2272 is its ability to activate sGC, an enzyme that plays a key role in regulating the production of cyclic guanosine monophosphate (cGMP). By increasing the levels of cGMP in the body, N-(2-cyanobutan-2-yl)-4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzamide 41-2272 can help to relax blood vessels, improve blood flow, and reduce inflammation and oxidative stress.
Biochemical and Physiological Effects:
Studies have shown that N-(2-cyanobutan-2-yl)-4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzamide 41-2272 has a number of biochemical and physiological effects, including the ability to improve endothelial function, reduce pulmonary artery pressure, and improve cardiac output. Additionally, N-(2-cyanobutan-2-yl)-4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzamide 41-2272 has been shown to have anti-inflammatory and antioxidant effects, which may be beneficial in the treatment of a variety of conditions.
実験室実験の利点と制限
One of the main advantages of N-(2-cyanobutan-2-yl)-4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzamide 41-2272 is its specificity for sGC, which makes it a useful tool for studying the role of this enzyme in various physiological processes. However, there are also some limitations to its use in lab experiments, including the need for specialized equipment and expertise, as well as the potential for off-target effects.
将来の方向性
There are a number of promising directions for future research on N-(2-cyanobutan-2-yl)-4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzamide 41-2272 and other sGC activators. Some potential areas of focus include the development of more potent and selective compounds, the investigation of new therapeutic applications, and the exploration of combination therapies that may enhance the efficacy of these drugs. Additionally, further research is needed to fully understand the mechanisms of action of sGC activators and their potential effects on various physiological processes.
Conclusion:
In conclusion, N-(2-cyanobutan-2-yl)-4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzamide 41-2272 is a promising compound with a variety of potential therapeutic applications. While there are still many questions to be answered about its mechanisms of action and potential side effects, the results of early studies suggest that it may be a useful tool in the treatment of a variety of conditions. Further research is needed to fully understand the potential benefits and limitations of this compound, but the future looks bright for sGC activators and their potential to improve human health.
合成法
N-(2-cyanobutan-2-yl)-4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzamide 41-2272 can be synthesized through a multi-step process involving the reaction of various chemical intermediates. The exact details of the synthesis method are beyond the scope of this paper, but it is worth noting that the synthesis of this compound requires specialized equipment and expertise.
科学的研究の応用
N-(2-cyanobutan-2-yl)-4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzamide 41-2272 has been the subject of numerous scientific studies over the past several years, with researchers investigating its potential therapeutic applications in a variety of contexts. Some of the most promising areas of research include the treatment of pulmonary hypertension, heart failure, and other cardiovascular conditions.
特性
IUPAC Name |
N-(2-cyanobutan-2-yl)-4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O4S/c1-5-18(4,12-19)20-17(22)15-6-8-16(9-7-15)26(23,24)21-10-13(2)25-14(3)11-21/h6-9,13-14H,5,10-11H2,1-4H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJBVCPIHAIHIBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C#N)NC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CC(OC(C2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

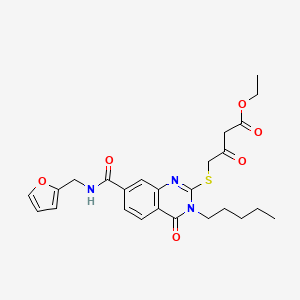
![3-[(2,4-dichlorophenyl)methyl]-9-(3,5-dimethylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
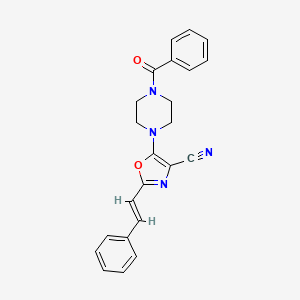
![Ethyl 4-[(3-fluorophenyl)methoxy]-6-oxo-1-phenylpyridazine-3-carboxylate](/img/structure/B2956001.png)
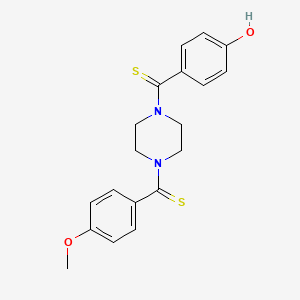
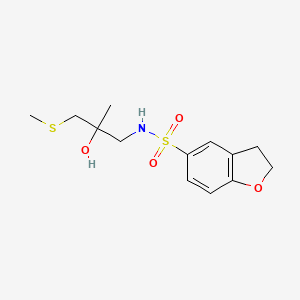
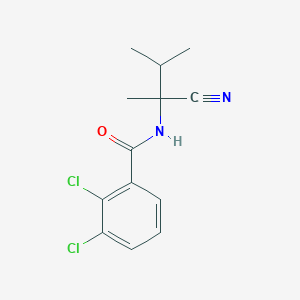
![2-Propen-1-one, 3-[4-(1,1-dimethylethyl)phenyl]-1-(4-nitrophenyl)-](/img/structure/B2956007.png)
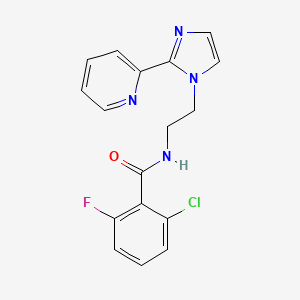

![N-benzyl-1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-methylazetidin-3-amine](/img/structure/B2956011.png)
![4-Chloro-7-cyclopropyl-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B2956012.png)
![2-[4-(4-Fluorophenoxy)phenyl]-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B2956013.png)
amine](/img/structure/B2956015.png)